molecular formula C19H17NO3S B2398755 (E)-N-(7-Hydroxynaphthalen-1-YL)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1798394-64-5

(E)-N-(7-Hydroxynaphthalen-1-YL)-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B2398755
CAS RN: 1798394-64-5
M. Wt: 339.41
InChI Key: NGMCOUOADXUQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(7-Hydroxynaphthalen-1-YL)-2-(4-methylphenyl)ethenesulfonamide, also known as HN1, is a small molecule that has been extensively studied for its potential therapeutic applications. HN1 is a sulfonamide derivative that has shown promising results in preclinical studies as an anticancer agent.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

The synthesis and characterization of new compounds with benzenesulfonamide derivatives, such as zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, have shown remarkable properties useful for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Sulfonamides synthesized through the condensation of 2-(hydroxy)naphthaldehyde have been evaluated for their antimicrobial activities against both certified and resistant strains of Gram-positive and Gram-negative bacteria. These compounds have shown better performance against resistant pathogens compared to standard strains, with minimum inhibitory concentration (MIC) data ranging from 32 to 128 μg/ml, indicating their potential as novel antimicrobial agents (Mondal, Mandal, Mondal, & Sinha, 2017).

Enzyme Inhibition

The biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase has identified compounds with high affinity, showcasing IC50 values in the nanomolar range. These inhibitors are crucial for regulating the kynurenine pathway, which is involved in neurodegenerative diseases, making them valuable for therapeutic applications (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Drug Development and Molecular Design

The design and synthesis of novel (E)-N-aryl-2-arylethenesulfonamides have demonstrated potent cytotoxicity against a wide range of cancer cell lines, including drug-resistant ones. Preliminary drug development studies indicate that these compounds disrupt microtubule formation, arrest cells in the mitotic phase, and have the potential for increased blood-brain barrier permeability, making them promising candidates for anticancer agents (Reddy et al., 2013).

properties

IUPAC Name

(E)-N-(7-hydroxynaphthalen-1-yl)-2-(4-methylphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-14-5-7-15(8-6-14)11-12-24(22,23)20-19-4-2-3-16-9-10-17(21)13-18(16)19/h2-13,20-21H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMCOUOADXUQIW-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(7-Hydroxynaphthalen-1-YL)-2-(4-methylphenyl)ethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.